molecular formula C15H15NO5S B2573496 N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 425627-03-8

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2573496
CAS No.: 425627-03-8
M. Wt: 321.35
InChI Key: NKMFTDDYOPMJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine is a sulfonamide-glycine derivative characterized by a glycine backbone substituted with a 3-methoxyphenyl group and a phenylsulfonyl moiety. Its molecular formula is C₁₅H₁₅NO₅S, with a molecular weight of 321.35 g/mol. The compound has garnered attention in medicinal chemistry for its role as a SARS-CoV-2 3CL protease inhibitor (). Specifically, the amino acetyl group of its glycine moiety forms a hydrogen bond with Glu166 of the protease, contributing to antiviral activity.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-21-13-7-5-6-12(10-13)16(11-15(17)18)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMFTDDYOPMJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a methoxy group and a sulfonyl moiety. The presence of these functional groups contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Protein-Protein Interactions : Similar compounds have been shown to disrupt protein-protein interactions (PPIs), which can lead to the modulation of signaling pathways involved in cancer and inflammation .
  • Antioxidant Activity : The compound may enhance the cellular antioxidant defense system by activating the Nrf2 pathway, which is crucial for the expression of cytoprotective genes .

Pharmacological Effects

The pharmacological profile of this compound suggests several therapeutic potentials:

  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce inflammation-related damage in various diseases.
  • Anticancer Activity : Its ability to inhibit specific signaling pathways may contribute to anticancer effects, similar to other derivatives that target the Keap1-Nrf2 interaction .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental models:

  • In Vitro Studies : Cell-based assays demonstrated that the compound significantly upregulates Nrf2 target genes, leading to increased expression of antioxidant proteins like HO-1 and NQO1. These findings suggest that it may play a protective role against oxidative stress .
  • Animal Models : In vivo studies are needed to fully understand the therapeutic potential and safety profile of this compound. Preliminary results indicate promising effects in reducing tumor growth in xenograft models when combined with other chemotherapeutic agents .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntioxidantNrf2 activation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerDisruption of cancer signaling pathways

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycine has been explored for its potential as a therapeutic agent. Its sulfonamide group is known to enhance the pharmacological properties of compounds, making it a candidate for drug development.

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such activity. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Neuroprotective Studies

Research has indicated that compounds affecting the Nrf2 signaling pathway can provide neuroprotective effects against oxidative stress-related neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

  • Case Study : A study on similar sulfonamide derivatives showed that they could activate the Nrf2 pathway, leading to increased expression of cytoprotective proteins like HO-1 and NQO1. This suggests that this compound could be evaluated for similar neuroprotective properties, potentially mitigating oxidative damage in neuronal cells .

Anti-inflammatory Research

The compound may also play a role in anti-inflammatory research due to its structural features that can modulate inflammatory pathways.

  • Mechanism of Action : Sulfonamides have been shown to inhibit pro-inflammatory cytokines and chemokines, which are crucial in the inflammatory response. This property could be beneficial in developing treatments for chronic inflammatory diseases.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

Key structural variations among analogs include:

  • Substituents on the phenyl ring : Position and type (e.g., methoxy, nitro, chloro).
  • Sulfonyl group : Phenylsulfonyl vs. methylsulfonyl.
Table 1: Molecular Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Sulfonyl Group Key Biological Activity Reference
N-(3-Methoxyphenyl)-N-(phenylsulfonyl)glycine C₁₅H₁₅NO₅S 321.35 3-methoxy Phenyl SARS-CoV-2 protease inhibition
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine C₁₄H₁₂N₂O₆S 336.32 3-nitro Phenyl Not explicitly reported
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine C₁₁H₁₅NO₄S 257.31 3,5-dimethyl Methyl Aldose reductase inhibition
N-(3-Chloro-4-methoxyphenyl)-N-(4-methylphenylsulfonyl)glycine methyl ester C₁₇H₁₈ClNO₆S 408.84 3-chloro-4-methoxy 4-Methylphenyl Synthetic intermediate
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine C₁₆H₁₇NO₆S 351.37 3,4-dimethoxy Phenyl Not explicitly reported

Discussion and Implications

Key Findings

  • The 3-methoxy group on the phenyl ring is pivotal for the target compound’s antiviral activity, distinguishing it from analogs with bulkier (e.g., 3,5-dimethyl) or electronically distinct (e.g., nitro) substituents.
  • Sulfonyl group variation (phenyl vs. methyl) impacts molecular weight and steric interactions, influencing enzyme selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.